4-Chloro-7-methyl-1H-indazole-3-carboxylic acid 4-Chloro-7-methyl-1H-indazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1000340-69-1
VCID: VC8186957
InChI: InChI=1S/C9H7ClN2O2/c1-4-2-3-5(10)6-7(4)11-12-8(6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
SMILES: CC1=CC=C(C2=C(NN=C12)C(=O)O)Cl
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol

4-Chloro-7-methyl-1H-indazole-3-carboxylic acid

CAS No.: 1000340-69-1

Cat. No.: VC8186957

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-methyl-1H-indazole-3-carboxylic acid - 1000340-69-1

Specification

CAS No. 1000340-69-1
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
IUPAC Name 4-chloro-7-methyl-2H-indazole-3-carboxylic acid
Standard InChI InChI=1S/C9H7ClN2O2/c1-4-2-3-5(10)6-7(4)11-12-8(6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Standard InChI Key MXVUGWUWTUHGPV-UHFFFAOYSA-N
SMILES CC1=CC=C(C2=C(NN=C12)C(=O)O)Cl
Canonical SMILES CC1=CC=C(C2=C(NN=C12)C(=O)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

The indazole core of 4-chloro-7-methyl-1H-indazole-3-carboxylic acid consists of a fused benzene and pyrazole ring system. Substitutions at the 4-position (chlorine), 7-position (methyl), and 3-position (carboxylic acid) confer unique reactivity and solubility characteristics. The carboxylic acid group enhances polarity, making the compound soluble in polar solvents like water and ethanol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H7ClN2O2\text{C}_9\text{H}_7\text{ClN}_2\text{O}_2
Molecular Weight210.62 g/mol
Boiling Point475.0 \pm 40.0 \, ^\circ\text{C}
Density1.550±0.06g/cm31.550 \pm 0.06 \, \text{g/cm}^3
pKa1.68±0.101.68 \pm 0.10

The compound’s InChI key (MXVUGWUWTUHGPV-UHFFFAOYSA-N) and SMILES notation (O=C(O)C1=NNC2=C1C(Cl)=CC=C2C) provide unambiguous identifiers for its stereochemistry and functional group arrangement .

CompoundSubstitutionsKey Applications
4-Chloro-7-methyl-1H-indazole-3-carboxylic acid4-Cl, 7-CH3_3, 3-COOHDrug discovery intermediates
4-Chloro-6-methyl-1H-indazole-3-carboxylic acid4-Cl, 6-CH3_3, 3-COOHLimited industrial use

Future Research Directions

Further studies should prioritize:

  • Synthetic Optimization: Developing high-yield, low-cost production methods.

  • Biological Screening: Evaluating affinity for targets like COX-2 or EGFR kinases.

  • Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

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